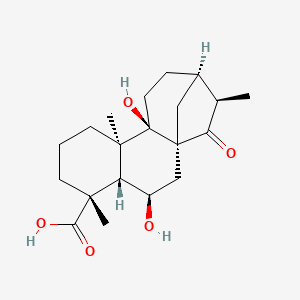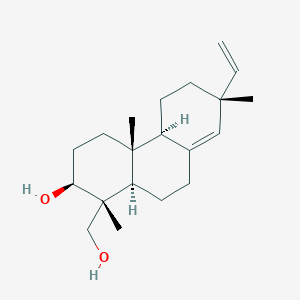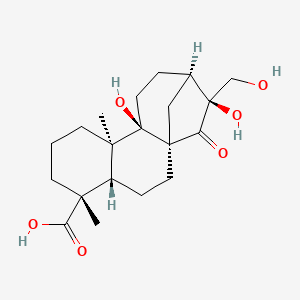
Sarcandrone B
概要
説明
Sarcandrone B is a natural product found in Sarcandra hainanensis and Sarcandra glabra with data available.
科学的研究の応用
Potential Inhibitor of SARS-CoV-2 : Sarcandrone B was identified as a potential inhibitor of SARS-CoV-2 spike proteins and human ACE2 enzyme receptors, which are critical in the virus's entry into host cells. The compound exhibited good binding energy and pharmacokinetic properties, suggesting its potential as an anti-SARS-CoV-2 agent (Ta et al., 2022).
Anti-Gastric-Cancer Effect : In a study on the anti-gastric-cancer effects of Herba Sarcandrae, a traditional Chinese medicine, this compound was identified as one of the active components. Network pharmacological approaches were used to explore the potential mechanisms and pathways involved in its anti-cancer effects (Han & Han, 2021).
Anti-Inflammatory Properties : Research on Sarcandra glabra, a plant used in traditional Chinese medicine, identified various compounds, including this compound, with anti-inflammatory properties. The study explored the mechanisms underlying these effects, such as the inhibition of inflammatory cytokines and the modulation of signaling pathways (Wei et al., 2019).
Immunomodulatory Effects : Sarcandra glabra extract, containing this compound, was studied for its effects on the immune response, particularly in the context of stress-induced immunocompromise. The study found that the extract modulated the immune response, possibly through antioxidative mechanisms (He et al., 2009).
Role in Traditional Medicine : this compound, as a component of Sarcandra glabra, was mentioned in a review discussing the traditional uses, phytochemistry, pharmacology, and potential therapeutic applications of the herb. This includes its use in treating sore throat, abscesses, tumors, and its role as an anti-inflammatory and anti-tumor agent (Zeng et al., 2021).
Safety and Hazards
In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
作用機序
Target of Action
Sarcandrone B, a chalcone compound, has been identified as a potential inhibitor of the SARS-CoV-2 spike proteins and the human ACE2 enzyme . These targets play crucial roles in the entry of the virus into the host cell, making them promising therapeutic targets for inhibiting viral infection .
Mode of Action
It is known that this compound interacts with the active sites of the sars-cov-2 spike protein and the human ace2 enzyme . This interaction potentially inhibits the ability of the virus to enter the host cell .
Biochemical Pathways
Given its potential inhibitory action on the sars-cov-2 spike proteins and the human ace2 enzyme, it is likely that this compound affects the pathways related to viral entry into the host cell .
Pharmacokinetics
Preliminary in silico studies suggest that this compound has good pharmacokinetic properties .
Result of Action
It is suggested that this compound may inhibit the entry of the sars-cov-2 virus into the host cell by interacting with the virus’s spike proteins and the human ace2 enzyme . This could potentially prevent or reduce the severity of a SARS-CoV-2 infection .
Action Environment
Like all chemical compounds, the action of this compound is likely to be influenced by factors such as temperature, ph, and the presence of other molecules
生化学分析
Biochemical Properties
Sarcandrone B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
This compound exerts notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the expression of specific genes involved in metabolic processes, thereby altering cellular metabolism . Additionally, it impacts cell signaling pathways, which can lead to changes in cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound binds to specific proteins and enzymes, leading to either inhibition or activation of their functions. This binding can result in changes in gene expression and subsequent alterations in cellular activities . The compound’s ability to modulate enzyme activity is a key aspect of its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its efficacy may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. The compound’s interaction with key enzymes in these pathways can lead to changes in the production and utilization of metabolites . This modulation of metabolic pathways is a crucial aspect of this compound’s biochemical properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments are influenced by these interactions . Understanding the transport and distribution of this compound is essential for elucidating its overall effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is crucial for this compound’s ability to interact with specific biomolecules and exert its biochemical effects . The subcellular distribution of this compound plays a significant role in its overall mechanism of action.
特性
IUPAC Name |
(E)-1-[2,6-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-4-methoxyphenyl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O8/c1-38-26-17-23(35)30(22(34)15-14-19-10-6-4-7-11-19)31(37)28(26)21-16-25(20-12-8-5-9-13-20)41-33-29(21)27(39-2)18-24(36)32(33)40-3/h4-15,17-18,21,25,35-37H,16H2,1-3H3/b15-14+/t21-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTGJTRCSRGQGL-INGXWZIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)C3CC(OC4=C(C(=CC(=C34)OC)O)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O)[C@H]3C[C@@H](OC4=C(C(=CC(=C34)OC)O)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101101107 | |
| Record name | (2E)-1-[3-[(2R,4R)-3,4-Dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,6-dihydroxy-4-methoxyphenyl]-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101101107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190225-48-9 | |
| Record name | (2E)-1-[3-[(2R,4R)-3,4-Dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,6-dihydroxy-4-methoxyphenyl]-3-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190225-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-1-[3-[(2R,4R)-3,4-Dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,6-dihydroxy-4-methoxyphenyl]-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101101107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylate](/img/structure/B1151772.png)
